![molecular formula C15H11ClF3NO2 B600911 外消旋甲基依非韦伦 CAS No. 353270-76-5](/img/structure/B600911.png)
外消旋甲基依非韦伦
描述
“rac Methyl Efavirenz” is a mixture of diastereomers . It is related to Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Molecular Structure Analysis
The molecular formula of “rac Methyl Efavirenz” is C15H11ClF3NO2 . The structure of the compound, which substitutes a methyl group for the carbonyl oxygen in efavirenz, has been studied .Physical And Chemical Properties Analysis
The molecular weight of “rac Methyl Efavirenz” is 329.70 . Other physical and chemical properties such as thermal stability have been studied .科学研究应用
I have conducted a search for the scientific research applications of “rac Methyl Efavirenz”, but unfortunately, the available information does not provide a comprehensive list of six to eight unique applications. The search results mention its use as a potential synthetic impurity and degradation product in research , its role in pharmaceutical co-crystallization to improve oral bioavailability , and its potential as an anticancer agent . However, these do not cover the full range of applications you are looking for.
作用机制
Target of Action
Rac Methyl Efavirenz, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat HIV infection . Its primary target is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 . This enzyme is crucial for the virus as it transcribes viral RNA into DNA, allowing the virus to integrate into the host genome and replicate .
Mode of Action
Efavirenz works by inhibiting the activity of the reverse transcriptase enzyme . It binds to the active site of the enzyme, causing unique steric interactions that block the transcription of viral RNA into DNA . This prevents the virus from integrating into the host genome, thereby inhibiting its replication .
Biochemical Pathways
The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form . This conversion varies depending on the cell type . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has been shown to be a promising anticancer agent for treating certain cancers .
Pharmacokinetics
Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . It is metabolized primarily by cytochrome P450 (CYP) 2B6, with minor metabolism by CYP2A6 and CYP3A4/5, and direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . This extensive metabolism impacts the drug’s bioavailability and efficacy .
Result of Action
The inhibition of reverse transcriptase by Efavirenz prevents the replication of HIV, thereby reducing the viral load in the body . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer cell lines .
Action Environment
The action of Efavirenz can be influenced by various environmental factors. For instance, the rate of Efavirenz phosphorylation and thus its antiviral activity can vary depending on the cell type . Additionally, genetic polymorphisms in the enzymes involved in Efavirenz metabolism can affect the drug’s plasma concentrations and potentially its efficacy .
安全和危害
属性
IUPAC Name |
6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRDGEWILKMMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。